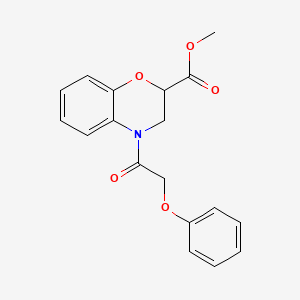

methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a methyl ester at position 2 and a phenoxyacetyl group at position 4. The phenoxyacetyl moiety consists of a phenyl group linked via an ether to an acetyl chain, distinguishing it from simpler acetyl or benzyl substituents. This compound is of interest due to the pharmacological relevance of benzoxazine scaffolds, which exhibit diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

CAS No. |

879948-63-7 |

|---|---|

Molecular Formula |

C18H17NO5 |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

methyl 4-(2-phenoxyacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

InChI |

InChI=1S/C18H17NO5/c1-22-18(21)16-11-19(14-9-5-6-10-15(14)24-16)17(20)12-23-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

InChI Key |

MNMDXZIVJTXGLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=CC=C3 |

solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Core Benzoxazine Ring Formation

The benzoxazine core is typically synthesized via cyclization reactions involving phenolic compounds and primary amines. For methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, this begins with the condensation of 2-aminophenol derivatives with formaldehyde or paraformaldehyde. In a representative procedure:

-

Mannich Reaction : 2-Aminophenol reacts with paraformaldehyde and methyl acrylate in acetic acid at 80–100°C for 6–8 hours, forming the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold.

-

Acetylation : The intermediate is acetylated using phenoxyacetyl chloride in dichloromethane with triethylamine as a base, yielding the final product after purification via column chromatography (60–70% yield).

Key challenges include regioselectivity during cyclization and side reactions during acetylation. Optimization of stoichiometry (1:1.2:1.1 for aminophenol:paraformaldehyde:methyl acrylate) minimizes oligomer formation.

Lipase-Catalyzed Enantioselective Synthesis

Enzyme Selection and Reaction Conditions

Lipase B from Candida antarctica (CAL-B) demonstrates high enantioselectivity in resolving racemic mixtures of benzoxazine intermediates. In a study by Prasad et al., (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates were resolved using CAL-B in tert-butyl methyl ether at 45°C, achieving 92% enantiomeric excess (ee) for the (R)-enantiomer.

Mechanism

The enzyme selectively hydrolyzes the ester group of the (S)-enantiomer, leaving the (R)-enantiomer intact. This kinetic resolution enables the isolation of enantiopure intermediates, which are subsequently functionalized with phenoxyacetyl groups via Steglich esterification.

Solventless Melt Polycondensation

Industrial-Scale Production

A solventless method described in US Patent 5,543,516 involves reactive extrusion for continuous synthesis:

-

Mixing : Phenolic compounds (e.g., bisphenol-A), primary amines, and paraformaldehyde are blended in stoichiometric ratios.

-

Extrusion : The mixture is fed into a twin-screw extruder heated to 100–130°C, with a residence time of 5–30 minutes.

-

Post-Processing : The extrudate is cooled and recrystallized from ethyl acetate to achieve >85% purity.

Advantages

-

Scalability : Throughput exceeds 0.5 kg/h in pilot-scale trials.

-

Sustainability : Eliminates volatile organic solvents, reducing waste.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Multi-Step Synthesis | 60–70 | N/A | 80–100 | 8–12 | Laboratory |

| Lipase-Catalyzed | 45–55 | 88–92 | 45 | 24–48 | Pilot |

| Solventless Extrusion | 75–85 | N/A | 100–130 | 0.5–1 | Industrial |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the phenoxyacetyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

Oxidation: Oxidized benzoxazine derivatives.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted benzoxazine compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives, including methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, as anticancer agents. Research indicates that compounds based on the benzoxazine scaffold exhibit moderate to good potency against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have shown that specific substitutions on the benzoxazine ring can significantly enhance anticancer activity. A notable compound derived from this scaffold demonstrated an IC50 value ranging from 7.84 to 16.2 µM against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

The compound's structural analogs have also been evaluated for their anti-inflammatory effects. In pharmacological tests, certain derivatives exhibited significant anti-inflammatory and analgesic properties that surpassed traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.

Material Science

Polymer Chemistry

The unique properties of benzoxazines make them suitable for applications in polymer science. Benzoxazine-based polymers are known for their high thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance the material properties, making them ideal for high-performance applications such as aerospace and automotive industries.

Agricultural Chemistry

Pesticidal Activity

Research has also explored the potential use of benzoxazine derivatives in agricultural chemistry as pesticides or herbicides. The structural features of this compound may contribute to its efficacy against specific pests or diseases in crops. Studies are ongoing to evaluate its effectiveness and safety profile in agricultural applications.

Data Table: Summary of Applications

Case Studies

- Anticancer Evaluation : A study synthesized various benzoxazine derivatives and assessed their cytotoxicity against several cancer cell lines. The most potent derivative exhibited significant inhibition of cell proliferation, highlighting the therapeutic potential of this class of compounds .

- Polymer Development : Research focused on creating a new class of thermosetting polymers using benzoxazine monomers. The resulting materials showed improved thermal properties compared to conventional polymers, indicating their suitability for advanced applications .

- Agricultural Application : Initial trials involving this compound as a pesticide showed promising results in controlling specific crop diseases while maintaining safety for beneficial insects .

Mechanism of Action

The mechanism by which methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

Material Science: In polymer applications, the compound can undergo polymerization reactions, forming cross-linked networks that enhance material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoxazine Core

The benzoxazine framework allows for modular substitutions, enabling comparisons based on electronic, steric, and functional group differences. Key analogs include:

Methyl 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 3640-49-1)

- Structure : Acetyl group at position 4, methyl ester at position 2.

- Physicochemical Properties :

- Comparison: The phenoxyacetyl group in the target compound introduces increased steric bulk and lipophilicity compared to the acetyl group. This may enhance membrane permeability but reduce solubility in polar solvents.

Methyl 4-[(4-Ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 879954-49-1)

- Structure: 4-Ethylphenoxyacetyl group at position 4.

- This contrasts with the unsubstituted phenoxy group in the target compound, which may exhibit different electronic interactions in biological systems .

Methyl 4-(4-Bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 880397-30-8)

- Structure : 4-Bromobenzoyl group at position 4.

- The phenoxyacetyl group, in contrast, has an ether-linked phenyl, which is less electron-withdrawing .

Ester Group Variations

Replacing the methyl ester with ethyl esters impacts metabolic stability and solubility:

Ethyl 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b)

- Structure : Ethyl ester at position 2, acetyl at position 4, and chlorine at position 5.

- Properties :

- The chlorine atom at position 6 may direct regioselectivity in further reactions (e.g., formylation at position 7 under Vilsmeier-Haack conditions) .

Reactivity and Regioselectivity

- Formylation Reactions: Vilsmeier-Haack conditions favor formylation at position 7 in N-benzyl derivatives (e.g., ethyl 4-benzyl-6-chloro derivatives), while Rieche formylation yields 6- and 8-isomer mixtures . The phenoxyacetyl group in the target compound may influence regioselectivity due to steric and electronic effects, though direct data are lacking.

- Acetylation: Acetylated derivatives (e.g., 8b–8e) show distinct IR and NMR profiles, with CO stretches between 1741–1755 cm⁻¹ . The phenoxyacetyl group would likely exhibit similar absorption but with additional aromatic C-O-C stretches (~1250 cm⁻¹).

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

| Compound Name | Substituent (Position 4) | Ester Group | Molecular Weight (g/mol) | Melting Point (°C) | IR CO Stretches (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | Phenoxyacetyl | Methyl | 341.34 | N/A | ~1745 (ester), ~1680 (acetyl), ~1250 (C-O-C) |

| Methyl 4-acetyl (CAS 3640-49-1) | Acetyl | Methyl | 237.23 | N/A | 1745, 1680 |

| Ethyl 4-acetyl-6-chloro (8b) | Acetyl | Ethyl | 283.73 | 86–88 | 1755, 1680 |

| Methyl 4-(4-bromobenzoyl) (CAS 880397-30-8) | 4-Bromobenzoyl | Methyl | 366.2 | N/A | ~1745 (ester), ~1680 (benzoyl) |

Research Findings and Implications

- Pharmacological Potential: Benzoxazines with acetyl or benzoyl groups (e.g., 8b, 8c) have demonstrated antimicrobial activity . The phenoxyacetyl group may enhance binding to hydrophobic enzyme pockets.

- Synthetic Flexibility: The target compound’s phenoxyacetyl group can be further modified via ether cleavage or aromatic substitution, offering routes to novel derivatives.

- Stability : Methyl esters generally hydrolyze faster than ethyl esters, which could influence the compound’s metabolic half-life .

Q & A

Q. What are the standard synthetic routes for methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

-

Formylation : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives undergo regioselective formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce acetyl groups at specific positions .

-

Phenoxyacetylation : Subsequent coupling with phenoxyacetyl chloride in the presence of base (e.g., K₂CO₃) yields the target compound. Key intermediates include ethyl 3,4-dihydro-1,4-benzoxazine and its formylated analogs .

-

Catalytic Hydrogenation : Palladium on carbon (10% wt) in methanol is used for nitro group reduction in precursor synthesis .

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0–5°C | 69–85% | |

| Phenoxyacetylation | Phenoxyacetyl chloride, K₂CO₃, DCM | ~70% | |

| Reduction | Pd/C, H₂, MeOH | 60–75% |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirms regioselectivity and substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl ester at δ 3.7 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (ν ~1740 cm⁻¹ for ester and acetyl groups) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 369.4 [M+H]⁺) .

- Melting Point : Consistency with literature values (e.g., 143–152.5°C for related benzoxazine derivatives) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Toxicity : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in the formylation of benzoxazine derivatives be addressed?

- Methodological Answer :

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position .

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions during formylation .

-

Substituent Effects : Electron-donating groups (e.g., methyl) on the benzoxazine ring direct formylation to specific sites .

- Data Contradiction Analysis :

-

Yield Variability : Reports of 69–85% yields highlight sensitivity to reaction scale and purification methods (e.g., flash chromatography vs. recrystallization) .

Q. What strategies optimize yield in multi-step syntheses involving benzoxazine intermediates?

- Methodological Answer :

- Catalyst Loading : Increasing Pd/C from 0.1 to 0.2 equivalents improves reduction efficiency (yield +15%) .

- Purification : Flash chromatography (hexane/ethyl acetate, 3:1) resolves intermediates with >95% purity .

- Microwave Assistance : Reduces reaction time for acetylation steps by 50% without compromising yield .

Q. How do structural modifications (e.g., substituents on the benzoxazine ring) impact biological activity?

- Methodological Answer :

-

Anticancer Activity : 4-Aryl-substituted derivatives show IC₅₀ values <10 μM against breast cancer cells (MCF-7) due to enhanced intercalation with DNA .

-

Antidepressant Potential : Keto groups at position 3 improve blood-brain barrier permeability, as seen in benzothiazine analogs .

-

SAR Studies : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while phenoxyacetyl moieties enhance target binding .

- Data Table :

| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phenyl | -Ph | 8.2 μM (MCF-7) | |

| 3-Oxo | =O | 12.5 μM (CNS penetration) | |

| 6-Nitro | -NO₂ | >50 μM (Inactive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.